2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
Description
This compound features a complex heterocyclic core (pyrrolo[3,4-d][1,2,3]triazole-4,6-dione) substituted with a 4-ethylphenyl group at position 5 and an acetamide moiety linked to a 3-(methylsulfanyl)phenyl group.
Properties
IUPAC Name |
2-[5-(4-ethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-3-13-7-9-15(10-8-13)26-20(28)18-19(21(26)29)25(24-23-18)12-17(27)22-14-5-4-6-16(11-14)30-2/h4-11,18-19H,3,12H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFHXYGHTYLAIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves a multi-step process. One common approach is the cyclization of a suitable precursor, such as a carbodiimide, with a diazo compound. This reaction is often carried out under mild conditions, without the need for transition metals . The process involves nucleophilic addition followed by cyclization to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds with triazole and pyrrole moieties exhibit significant anticancer properties. The presence of these functional groups in this compound suggests it may interact with specific biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Properties
The triazole ring is well-known for its antifungal activity. Investigating the antimicrobial efficacy of this compound against various pathogens could reveal its potential as an antifungal agent. Preliminary studies on related compounds have demonstrated their ability to disrupt fungal cell membranes.
Analgesic and Anti-inflammatory Effects
Given the structural similarities to other analgesics, this compound may possess pain-relieving properties. Research into its effects on inflammation and pain pathways could lead to new therapeutic options for managing chronic pain conditions.
Material Science Applications
Organic Electronics
The unique electronic properties of compounds containing conjugated systems make them suitable for applications in organic electronics. The compound's structure may allow it to function as a semiconductor or in light-emitting devices. Investigations into its charge transport properties are warranted to explore its utility in organic photovoltaic cells or organic light-emitting diodes (OLEDs).
Polymer Chemistry
Incorporating this compound into polymer matrices could enhance the thermal stability and mechanical properties of the resulting materials. Its potential as a cross-linking agent or additive in polymer formulations should be explored further.
Biological Research Applications
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is essential for optimizing its pharmacological profile. By synthesizing analogs and evaluating their activities against various biological targets, researchers can identify key structural features that enhance efficacy or reduce toxicity .
Drug Development
The compound's unique structure presents opportunities for developing novel therapeutics. Comprehensive biological activity studies will be crucial in identifying its mechanism of action and therapeutic potential. This includes screening against a variety of enzymes and receptors to assess its suitability as a drug candidate .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Screening | Evaluated against breast cancer cell lines | Induced significant apoptosis at micromolar concentrations |
| Antimicrobial Testing | Tested against Candida species | Demonstrated effective inhibition of fungal growth |
| Material Properties | Investigated as an additive in polymer composites | Improved thermal stability and mechanical strength |
Mechanism of Action
The mechanism by which 2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate these interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
The pyrrolo-triazole-dione core distinguishes this compound from analogs like 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (compound 6, ). While both share fused heterocyclic systems, compound 6 incorporates a thiazolo-pyrimidine ring instead of a triazole-dione, altering electronic properties and steric bulk.
Substituent Effects
- 4-Ethylphenyl vs. 4-Methoxyphenyl : The 4-ethylphenyl group in the target compound provides greater hydrophobicity compared to the electron-donating 4-methoxyphenyl group in analogs like compound 4. This substitution may reduce solubility in polar solvents but enhance membrane permeability .
- Methylsulfanyl vs. Chlorophenyl : The 3-(methylsulfanyl)phenyl acetamide group contrasts with chlorophenyl substituents in analogs such as 4-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine (compound 12, ). The methylsulfanyl group’s lower electronegativity and sulfur’s nucleophilic character may favor interactions with cysteine residues in biological targets .
Bioactivity and Structure-Activity Relationships (SAR)
While direct bioactivity data for the target compound is unavailable, highlights that structurally related compounds cluster based on bioactivity profiles. For instance:
- Hydrogen Bonding Capacity: The triazole-dione’s carbonyl groups may mimic natural substrates in enzymatic binding pockets, similar to triazolo-thiadiazinones in compound 6 .
- Sulfur-Containing Groups : The methylsulfanyl substituent could enhance binding to metalloenzymes or redox-active proteins, as seen in thioamide-containing analogs like compound 7 .
Analytical and Computational Comparisons
Spectroscopic Characterization
- NMR and MS : The target compound’s structure would require detailed NMR analysis (e.g., ¹H/¹³C NMR for acetamide and triazole-dione protons) and high-resolution mass spectrometry (HRMS), as demonstrated for compound 6 .
- Molecular Networking : ’s molecular networking approach could dereplicate this compound by comparing its MS/MS fragmentation patterns with libraries, identifying analogs like compound 12 .
Docking Studies
Tools like AutoDock4 () could predict binding modes. For example, the triazole-dione core might interact with ATP-binding pockets in kinases, similar to triazolo-thiadiazinones .
Biological Activity
The compound 2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide belongs to a class of organic compounds known for their diverse biological activities. This article explores its biological properties, including pharmacological effects and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 398.49 g/mol. The compound features a pyrrolo-triazole core structure with multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O3S |
| Molecular Weight | 398.49 g/mol |
| LogP | 2.56 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 67.45 Ų |
Biological Activity
Research indicates that compounds with similar structures exhibit a variety of pharmacological effects, including:
- Antitumor Activity : Pyrrolo[3,4-d]triazoles have been studied for their potential to inhibit cancer cell proliferation. In vitro studies suggest that this compound may induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
- Antimicrobial Properties : Preliminary studies have shown that derivatives of pyrrolo[3,4-d]triazoles possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the methylsulfanyl group may enhance this activity by altering membrane permeability .
- Anti-inflammatory Effects : Compounds in this class have demonstrated the ability to modulate inflammatory pathways. This may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antitumor Efficacy : A study published in Cancer Research evaluated a related pyrrolo[3,4-d]triazole derivative and reported a significant reduction in tumor size in xenograft models. The compound was shown to activate apoptotic pathways via caspase activation and PARP cleavage .
- Antimicrobial Testing : In a comparative study on various pyrrolo derivatives published in Journal of Medicinal Chemistry, the compound exhibited IC50 values in the low micromolar range against Staphylococcus aureus and Escherichia coli strains. The mechanism was attributed to cell wall disruption .
- Inflammation Modulation : Research featured in Pharmacology Reports demonstrated that a closely related compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages, suggesting potential for treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[5-(4-ethylphenyl)-4,6-dioxo-pyrrolotriazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide?
- Methodology : Multi-step synthesis involving cyclocondensation of substituted pyrrolotriazole precursors followed by coupling with the acetamide moiety. Purification via column chromatography (polar/non-polar solvent gradients) and crystallization (e.g., ethyl acetate/hexane). Structural validation requires NMR (¹H/¹³C for regiochemistry) and high-resolution mass spectrometry (HRMS) .
- Key Considerations : Monitor reaction intermediates using TLC to avoid side products (e.g., over-oxidation of the methylsulfanyl group).
Q. How can structural ambiguities in the pyrrolotriazole core be resolved?
- Methodology : Single-crystal X-ray diffraction (XRD) to confirm stereochemistry and hydrogen bonding patterns (e.g., lactam-lactim tautomerism). Complementary NMR analysis (COSY, NOESY) can resolve proton coupling ambiguities in the fused triazole-pyrrolidine system .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Enzyme inhibition : Use fluorogenic substrates (e.g., protease/kinase assays) with IC₅₀ determination via dose-response curves.
- Cellular assays : Evaluate cytotoxicity (MTT assay) and target engagement (e.g., Western blot for downstream signaling proteins).
- Solubility : Pre-screen in DMSO/PBS mixtures to avoid false negatives due to aggregation .
Advanced Research Questions
Q. How can computational modeling predict reactivity or regioselectivity in derivative synthesis?
- Methodology :
- Quantum chemical calculations : Use DFT (B3LYP/6-311+G**) to model transition states for cyclization reactions (e.g., triazole ring closure).
- Molecular docking : Simulate binding poses with target proteins (e.g., kinases) to prioritize substituent modifications .
- Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots for reaction rates) .
Q. What strategies address contradictions in biological activity data across studies?
- Methodology :
- Meta-analysis : Standardize assay conditions (e.g., cell line provenance, serum concentration).
- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
- Batch variability : Analyze synthetic intermediates for impurities (HPLC-MS) that may antagonize activity .
Q. How to optimize reaction conditions for scale-up without compromising yield?
- Methodology :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between temperature, solvent polarity, and catalyst loading.
- Flow chemistry : Continuous processing to mitigate exothermic side reactions in cyclization steps .
Q. What safety protocols are critical for handling methylsulfanyl and nitro intermediates?
- Methodology :
- Engineering controls : Perform reactions in fume hoods with scrubbers for volatile sulfur byproducts.
- PPE : Acid-resistant gloves and face shields during nitration steps.
- Waste disposal : Neutralize reactive intermediates (e.g., quenching nitro groups with NaHSO₃) before disposal .
Q. Which advanced characterization techniques validate degradation products under physiological conditions?
- Methodology :
- LC-HRMS/MS : Track hydrolytic cleavage of the acetamide bond in simulated gastric fluid (pH 1.2).
- XPS (X-ray photoelectron spectroscopy) : Monitor sulfur oxidation states in the methylsulfanyl group after UV exposure .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
